Jak-IN-33

Dermatology JAK/STAT signaling Topical drug delivery

Jak-IN-33 (Compound 3 (R)) is a rationally designed 'supersoft' topical JAK inhibitor that addresses a critical gap left by repurposed oral JAK inhibitors. Unlike ruxolitinib or tofacitinib, which risk systemic exposure even in topical formulations, Jak-IN-33 retains full JAK inhibitory activity in human skin while undergoing rapid hepatic inactivation via esterase-mediated cleavage. Validated in human skin explants (59 μM, 40 h) and Franz cell assays (0.324 μL, 40 h, inhibiting TARC/MMP12/Eotaxin 3). The preferred tool compound for dermatological disease models requiring localized JAK/STAT pathway modulation without systemic confounding.

Molecular Formula C24H27N5O5
Molecular Weight 465.5 g/mol
Cat. No. B12374930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-33
Molecular FormulaC24H27N5O5
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N
InChIInChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1
InChIKeyQLSJFVSWCVEOMO-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak-IN-33: A Supersoft Topical JAK Inhibitor with Rapid Systemic Deactivation for Dermatological Research


Jak-IN-33 (Compound 3 (R); CAS 3032404-49-9) is a chemically defined small molecule inhibitor of the Janus kinase (JAK) family with the molecular formula C24H27N5O5 and molecular weight of 465.5 g/mol . The compound is structurally characterized as [(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)pyridin-2-yl]amino]pyridin-3-yl]acetate and was rationally designed as a 'supersoft' topical JAK inhibitor engineered to maintain potency in human skin while undergoing rapid metabolic inactivation upon systemic exposure [1].

Why Topical Repurposing of Oral JAK Inhibitors Cannot Substitute for Jak-IN-33 in Skin-Localized Research


Oral JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib exhibit JAK1 IC50 values ranging from 0.76 to 15 nM, JAK2 IC50 values from 2.0 to 71 nM, and JAK3 IC50 values from 1.6 to 253 nM depending on assay conditions, demonstrating high systemic potency that translates to dose-limiting systemic adverse effects including infections, cytopenias, and thromboembolic events [1]. When repurposed for topical dermatological use, these systemically optimized inhibitors carry inherent risk of transdermal absorption and subsequent systemic JAK inhibition, contraindicating their substitution with a purpose-built topical agent [1]. Jak-IN-33 addresses this specific limitation through a 'supersoft' design strategy where the molecule retains skin-localized JAK inhibitory activity but undergoes rapid hepatic inactivation to substantially attenuate systemic exposure relative to orally optimized JAK inhibitors repurposed for topical application [2].

Quantitative Differentiation Evidence for Jak-IN-33 Relative to Oral JAK Inhibitor Comparators


Rapid Hepatic Inactivation as the Primary Differentiator from Ruxolitinib and Tofacitinib for Topical Use

Jak-IN-33 was specifically engineered for rapid hepatic inactivation upon systemic entry, a property intentionally absent from oral JAK inhibitors such as ruxolitinib (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM) and tofacitinib (JAK1 IC50 = 15 nM, JAK2 IC50 = 71 nM, JAK3 IC50 = 45 nM) which are optimized for sustained systemic exposure [1]. The J Med Chem publication explicitly states that Jak-IN-33 'is rapidly inactivated in the liver and is expected to have a better targeted systemic safety profile after topical application compared to oral JAK inhibitors repurposed for topical use' [2].

Dermatology JAK/STAT signaling Topical drug delivery

Functional Activity in Human Skin Ex Vivo with Quantitative GSVA Score Reduction

Jak-IN-33 demonstrates quantifiable functional activity in human skin ex vivo, significantly reducing IL4/IL3-stimulated GSVA (gene set variation analysis) score elevation [1]. At a concentration of 59 μM applied for 40 hours, Jak-IN-33 normalizes GSVA scores toward baseline levels, confirming that the 'supersoft' design does not compromise target engagement in the intended tissue compartment [1].

Atopic dermatitis Ex vivo skin pharmacology JAK inhibition

Franz Cell Permeation Model Shows Inhibition of Atopic Dermatitis-Relevant Biomarkers TARC, MMP12, and Eotaxin 3

In Franz diffusion cell assays modeling percutaneous absorption, Jak-IN-33 at 0.324 μL applied for 40 hours significantly inhibits the expression of three clinically relevant atopic dermatitis biomarkers: TARC (thymus and activation-regulated chemokine), MMP12 (matrix metalloproteinase 12), and Eotaxin 3 [1]. This multi-marker suppression provides direct evidence of downstream JAK/STAT pathway modulation in a skin-relevant permeation model [1].

Franz diffusion cell Atopic dermatitis biomarkers Topical JAK inhibition

Structural Differentiation: 'Supersoft' Ester Prodrug Design with Defined Chiral Center (R-Configuration)

Jak-IN-33 (Compound 3 (R)) contains an (R)-configured chiral center at the 1-methoxypropan-2-yl ester moiety, distinguishing it from the alternative (S)-enantiomer and from non-ester JAK inhibitor scaffolds such as ruxolitinib, tofacitinib, and baricitinib which lack the metabolically labile ester functionality [1]. The ester linkage in Jak-IN-33 serves as the key metabolic soft spot that enables rapid hepatic esterase-mediated cleavage and subsequent inactivation [1]. The defined (R)-stereochemistry at the chiral center is explicitly noted in the IUPAC nomenclature as [(2R)-1-methoxypropan-2-yl] .

Medicinal chemistry Prodrug design Soft drug strategy

Acceptable Stability in Human Skin Ex Vivo Over 40-Hour Exposure

Jak-IN-33 exhibits acceptable stability in human skin over a 40-hour incubation period at 59 μM, a property that supports its utility in extended ex vivo experimental protocols [1]. This skin-localized stability is a prerequisite for the compound's intended topical application and stands in contrast to the design objective of systemic lability [1]. Oral JAK inhibitors repurposed for topical use were not optimized for skin-specific stability profiles.

Ex vivo stability Dermatopharmacology Topical formulation development

Optimized Research and Procurement Scenarios for Jak-IN-33


Topical JAK Inhibition Studies Requiring Localized Skin Activity Without Systemic JAK/STAT Suppression

For investigators studying JAK/STAT pathway modulation in dermatological disease models where systemic JAK inhibition would confound results or raise safety concerns, Jak-IN-33 provides a purpose-engineered solution. The compound's 'supersoft' design—retaining activity in human skin while undergoing rapid hepatic inactivation—directly addresses the limitation of using oral JAK inhibitors (ruxolitinib, tofacitinib, baricitinib) which carry intrinsic risk of systemic exposure even when formulated topically [1]. This scenario is particularly relevant for studies in atopic dermatitis, psoriasis, alopecia areata, or vitiligo where localized pathway modulation is desired.

Ex Vivo Human Skin Explant Studies Evaluating JAK-Dependent Cytokine Signaling

Jak-IN-33 is validated for use in ex vivo human skin explant assays at 59 μM over 40-hour incubation periods, demonstrating both acceptable skin stability and functional reduction of IL4/IL3-stimulated GSVA score elevation [1]. Researchers conducting human skin explant studies to evaluate Th2 cytokine signaling, barrier dysfunction, or inflammatory gene expression programs can utilize Jak-IN-33 as a validated tool compound with documented activity in this specific experimental system [1].

Franz Cell Permeation Studies Investigating Atopic Dermatitis Biomarker Modulation (TARC, MMP12, Eotaxin 3)

For studies employing Franz diffusion cell methodology to assess percutaneous drug absorption and downstream pharmacodynamic effects, Jak-IN-33 provides a validated positive control with documented inhibition of three AD-relevant biomarkers: TARC, MMP12, and Eotaxin 3 at 0.324 μL over 40 hours [1]. This makes Jak-IN-33 suitable for comparator studies against novel topical JAK inhibitors or for establishing assay validation parameters in Franz cell-based screening cascades [1].

Medicinal Chemistry Benchmarking: Soft Drug vs. Hard Drug JAK Inhibitor Design

Medicinal chemistry teams developing next-generation topical JAK inhibitors can utilize Jak-IN-33 as a benchmark compound representing the 'supersoft' design strategy—an ester prodrug with (R)-stereochemistry that maintains skin-localized activity while enabling rapid hepatic inactivation via esterase-mediated cleavage [1]. Comparative structure-activity relationship (SAR) studies against orally optimized 'hard' JAK inhibitors (ruxolitinib, tofacitinib, baricitinib) can elucidate the structural determinants of tissue selectivity versus systemic persistence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak-IN-33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.